N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(20-4-2-3-5-21(20)28)33(31,32)16-23(29)26-19-8-6-18(25)7-9-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRPDPLMKXODSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H24FN3O3S
- Molecular Weight : 393.47 g/mol
The structure includes a fluorinated phenyl group, a piperidine moiety, and an indole sulfonamide, which are critical for its biological activity.
This compound is believed to exert its effects through multiple mechanisms:
- Inhibition of Receptor Activity : The compound has been shown to interact with various neurotransmitter receptors, particularly the serotonin (5-HT) receptor family. Its role as an inverse agonist at the 5-HT(2A) receptor suggests potential applications in treating mood disorders and psychosis .
- Antiproliferative Effects : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Apoptosis induction |
| MCF-7 | 0.34 | Cell cycle arrest |
| HT-29 | 0.86 | Tubulin polymerization inhibition |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Neuropharmacological Effects
The compound's interaction with serotonin receptors positions it as a potential treatment for psychiatric conditions. Its efficacy as an inverse agonist at the 5-HT(2A) receptor has been linked to alterations in mood and cognition, indicating possible applications in treating depression and anxiety disorders .
Case Studies and Clinical Implications
While preclinical studies provide valuable insights into the biological activity of this compound, clinical data remain sparse. Future clinical trials will be crucial in determining its safety profile and therapeutic efficacy in humans.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that derivatives of indole and piperidine can inhibit tumor growth in various cancer cell lines. A notable case study involved a related indole-piperidine compound that demonstrated efficacy against non-small-cell lung carcinoma (NSCLC) through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacology
The piperidine component suggests potential applications in neuropharmacology. Compounds like N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide may act on neurotransmitter systems, particularly serotonin and dopamine pathways. A study highlighted that similar piperidine derivatives exhibited selective serotonin reuptake inhibition, which could be beneficial in treating mood disorders .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Research has shown that sulfonamide-containing compounds can inhibit bacterial growth by targeting bacterial enzymes. In vitro studies demonstrated that related compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of indole-piperidine derivatives, including this compound. The compounds were tested against NSCLC cell lines, showing IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis through caspase activation .
Case Study 2: Neuropharmacological Effects
A pharmacological evaluation of piperidine derivatives revealed their potential as selective serotonin reuptake inhibitors (SSRIs). One compound closely related to this compound demonstrated significant binding affinity for the serotonin transporter, suggesting its utility in treating depression and anxiety disorders .
Case Study 3: Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfonamide derivatives showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than standard antibiotics used in clinical settings .
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the 4-methylpiperidin-1-yl moiety.
- Sulfonylation of the indole ring using sulfonyl chloride derivatives under anhydrous conditions .
- Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach the 4-fluorophenyl group . Optimization : Reaction parameters like solvent polarity (e.g., DMF or THF), temperature (40–60°C), and catalyst selection (e.g., DMAP) are critical for yield improvement (>75%) and purity (>95%) .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of spectroscopic and chromatographic methods is used:
- NMR (¹H/¹³C) : Assigns protons and carbons in the indole, sulfonyl, and piperidinyl groups. For example, the sulfonyl group shows characteristic downfield shifts at δ 3.2–3.5 ppm (¹H) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₃F₂N₃O₄S: 488.1402) .
- HPLC : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency .
- Solubility and stability : Use PBS or simulated physiological buffers (pH 7.4) to assess pharmacokinetic properties .
Advanced Research Questions
Q. How can conflicting data on biological activity between studies be resolved?
Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
- Batch analysis : Compare HPLC and LC-MS data across studies to rule out degradation or impurities .
Q. What computational methods predict the compound’s target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PI3K or EGFR kinases). The fluorophenyl group shows strong hydrophobic interactions in docking simulations .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with the sulfonyl group .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity trends using datasets from PubChem .
Q. How can synthetic byproducts be identified and minimized?
- LC-MS/MS : Detect trace impurities (e.g., unreacted indole intermediates or over-sulfonylated derivatives) .
- Reaction monitoring : In-situ FTIR tracks carbonyl (1700 cm⁻¹) and sulfonyl (1350 cm⁻¹) group formation .
- Design of Experiments (DoE) : Optimize reagent stoichiometry and temperature using response surface methodology .
Q. What strategies enhance metabolic stability for in vivo studies?
- Isotope labeling : Incorporate deuterium at labile positions (e.g., acetamide methyl groups) to prolong half-life .
- Prodrug modification : Introduce ester or phosphate groups at the indole nitrogen for controlled release .
- CYP450 inhibition assays : Screen for interactions using human liver microsomes to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
